molecular formula C22H21N5O3 B2444326 N-(2,4-dimethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251697-05-8

N-(2,4-dimethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

Cat. No. B2444326
CAS RN: 1251697-05-8
M. Wt: 403.442
InChI Key: GGFSUUKTEHPZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activities

  • Synthetic Pathways and Biological Potentials : Research in the domain of heterocyclic compounds has yielded significant insights into the synthesis and potential biological applications of compounds bearing similar structural features. For instance, the work by Evangelia-Eirini N. Vlachou et al. (2023) on oxazolo and pyranoquinolone derivatives demonstrates innovative synthetic pathways, resulting in compounds with anti-lipid peroxidation activity and inhibition of soybean lipoxygenase, suggesting potential for anti-inflammatory and antioxidant applications (Vlachou et al., 2023).

  • Anticancer and Antimicrobial Activities : Studies on antipyrine-based heterocycles, such as those conducted by S. Riyadh et al. (2013), explore the facile synthesis of triazole and triazine derivatives, revealing compounds with noted anticancer and antimicrobial activities. This underscores the potential of structurally related compounds in therapeutic applications, particularly in targeting cancer cells and pathogenic microorganisms (Riyadh et al., 2013).

Chemical Structure-Activity Relationship

  • Synthetic Methodologies and Antimicrobial Efficacy : Research on pyrazoline and pyrazole derivatives, like that by S. Y. Hassan (2013), has focused on the synthesis of novel compounds and their antimicrobial efficacy. Such studies contribute to understanding the structure-activity relationship, offering a foundation for designing more effective antimicrobial agents (Hassan, 2013).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-14-8-9-17(16(3)12-14)24-19(28)13-27-22(29)26-11-10-23-21(20(26)25-27)30-18-7-5-4-6-15(18)2/h4-12H,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFSUUKTEHPZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

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